ethyl 4-[(7aR)-7-oxo-3-(thiophen-2-yl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate
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Overview
Description
ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the reaction of thiosemicarbazide with appropriate aldehydes or ketones to form thiazole intermediates. These intermediates are then further reacted with ethyl benzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced techniques such as continuous flow reactors may also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H16N2O3S3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-[(7aR)-7-oxo-5-sulfanylidene-3-thiophen-2-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate |
InChI |
InChI=1S/C18H16N2O3S3/c1-2-23-17(22)11-5-7-12(8-6-11)19-15(21)13-10-26-16(20(13)18(19)24)14-4-3-9-25-14/h3-9,13,16H,2,10H2,1H3/t13-,16?/m0/s1 |
InChI Key |
YIPFYUIYAWXZNN-KNVGNIICSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=CS4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=CS4 |
Origin of Product |
United States |
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